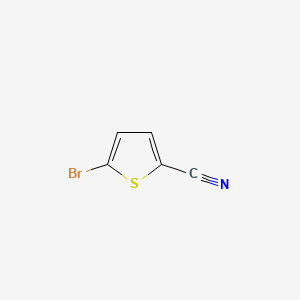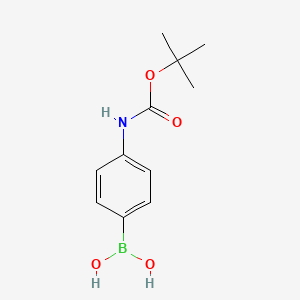
2-(4-Bromphenyl)ethanamin-Hydrobromid
Übersicht
Beschreibung
2-(4-bromophenyl)ethanamine Hydrobromide is a useful research compound. Its molecular formula is C8H11Br2N and its molecular weight is 280.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromophenyl)ethanamine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-bromophenyl)ethanamine Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)ethanamine Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
2-(4-Bromphenyl)ethanamin-Hydrobromid: wurde auf seine Wirksamkeit als Korrosionsschutzmittel untersucht, insbesondere für Stahl in sauren Umgebungen . Die Verbindung bildet aufgrund des Vorhandenseins von Aminen, Ethyl- und Sauerstoffatomen eine schützende Filmschicht auf der Metalloberfläche, was die Korrosionsbeständigkeit deutlich erhöht. Diese Anwendung ist entscheidend für die Verlängerung der Lebensdauer von Metallbauteilen in industriellen Umgebungen.
Proteomforschung
Im Bereich der Proteomik wird This compound als biochemisches Werkzeug eingesetzt . Es hilft Forschern bei der Untersuchung von Proteininteraktionen und -funktionen, was für das Verständnis zellulärer Prozesse und die Entwicklung therapeutischer Strategien für verschiedene Krankheiten von grundlegender Bedeutung ist.
Synthese von Pyrazinoisoquinolin-Derivaten
Diese Verbindung wird bei der Synthese von Pyrazinoisoquinolin-Derivaten verwendet . Diese Derivate sind aufgrund ihrer potenziellen pharmakologischen Eigenschaften von Interesse, darunter Antitumor-, Antibakterien- und entzündungshemmende Wirkungen.
Herstellung von Alkylarylaminosulfiden
This compound: dient als Vorläufer bei der Synthese von Alkylarylaminosulfiden . Diese Sulfide sind wertvoll bei der Entwicklung neuer Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie.
Forschung zu Metall-organischen Gerüsten (MOFs)
Das Bromatom in This compound kann als Verbindungspunkt für den Aufbau von Metall-organischen Gerüsten dienen . MOFs sind poröse Materialien mit Anwendungen in der Gasspeicherung, Trennung und Katalyse aufgrund ihrer hohen Oberfläche und ihrer anpassungsfähigen Strukturen.
Biochemische Analyse
Biochemical Properties
2-(4-Bromophenyl)ethanamine Hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide The compound’s interactions with these biomolecules often involve binding to specific sites, leading to changes in their activity or function
Cellular Effects
2-(4-Bromophenyl)ethanamine Hydrobromide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause skin irritation and serious eye irritation, indicating its potential to affect cellular integrity and function . Additionally, it may cause respiratory irritation and allergic skin reactions, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of 2-(4-bromophenyl)ethanamine Hydrobromide involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been used in the synthesis of alkyl arylamino sulfides employing elemental sulfur and various halides . These binding interactions can result in changes in gene expression and alterations in cellular pathways, contributing to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-bromophenyl)ethanamine Hydrobromide can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is slightly soluble in water and has a specific gravity of 1.290 . Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2-(4-bromophenyl)ethanamine Hydrobromide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, the compound has been shown to cause skin and eye irritation, respiratory irritation, and allergic skin reactions at higher concentrations . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-(4-Bromophenyl)ethanamine Hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound’s interactions with elemental sulfur and various halides suggest its involvement in sulfur metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-bromophenyl)ethanamine Hydrobromide within cells and tissues are essential for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function. For example, the compound’s slight solubility in water and specific gravity suggest its potential distribution patterns within biological systems .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWPMHYAMOUYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373729 | |
| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-45-7 | |
| Record name | Benzeneethanamine, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)







